molecular formula C18H14BrN3O2 B15111379 N-(4-bromophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(4-bromophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B15111379
M. Wt: 384.2 g/mol
InChI Key: AYMOBPSPCBTJID-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative characterized by a dihydropyridazine core substituted with a 4-bromophenyl group at the carboxamide position and a 3-methylphenyl group at the N1 position.

Properties

Molecular Formula

C18H14BrN3O2

Molecular Weight

384.2 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14BrN3O2/c1-12-3-2-4-15(11-12)22-10-9-16(23)17(21-22)18(24)20-14-7-5-13(19)6-8-14/h2-11H,1H3,(H,20,24)

InChI Key

AYMOBPSPCBTJID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methyl-substituted aromatic compound and a suitable alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the dihydropyridazine intermediate with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(4-bromophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The target compound shares structural similarities with pyridazinone-carboxamide derivatives reported in , and 6. Key variations lie in the substituents on the phenyl rings and the dihydropyridazine core, which influence physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (N1-phenyl / Carboxamide-phenyl) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity (c-Met IC₅₀, nM)
Target Compound 3-methylphenyl / 4-bromophenyl Not reported Not reported Not reported Not tested
Compound 31 4-chlorophenyl / 3-fluoro-4-(quinolinyloxy) ~672 (calcd) 158.2–159.6 42.7 2.1
Compound 32 4-bromophenyl / 3-fluoro-4-(quinolinyloxy) ~687 (calcd) 141.3–143.4 48.3 1.8
Compound 33 4-methoxyphenyl / 3-fluoro-4-(quinolinyloxy) ~637 (calcd) 105.4–106.5 35.2 3.5
Compound 40 4-bromophenyl / 3-fluoro-4-(quinolinyloxy) 687.71 (C₃₆H₃₅BrFN₅O₅) Not reported Not reported <1.0 (c-Met inhibition)
, Compound 3 3-methylphenyl / 3-chloro-4-methoxyphenyl 369.81 Not reported Not reported Screening hit (activity unspecified)
Structure-Activity Relationship (SAR) Insights
  • Halogen Substituents : Bromine at the carboxamide-phenyl (e.g., Compound 32 and Compound 40 ) enhances c-Met inhibition (IC₅₀ <2 nM) compared to chlorine (Compound 31, IC₅₀ 2.1 nM) or methoxy groups (Compound 33, IC₅₀ 3.5 nM). This suggests bromine’s electron-withdrawing properties improve target binding.
  • Quinolinyloxy Moieties: Compounds 31–34 and 40 include a quinolinyloxy group linked to the carboxamide-phenyl, which significantly boosts potency (IC₅₀ <2 nM) compared to simpler analogs (e.g., compounds lacking this group).
Physicochemical Properties
  • Melting Points : Compounds with bromine (e.g., Compound 32, 141–143°C ) exhibit lower melting points than chlorine analogs (Compound 31, 158–160°C), likely due to differences in crystal packing.
  • Synthetic Yields : Yields for brominated analogs (e.g., Compound 32: 48.3% ) are higher than methoxy-substituted derivatives (Compound 33: 35.2%), suggesting bromine’s stability under reaction conditions.

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